molecular formula C15H10Cl2N2O2S2 B3982713 cdDHQD-IN-1

cdDHQD-IN-1

Cat. No.: B3982713
M. Wt: 385.3 g/mol
InChI Key: SCRKSXXFCOXJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cdDHQD-IN-1 is a novel selective inhibitor of the enzyme dehydroquinate dehydratase (DHQD) from the intestinal pathogen Clostridium difficile. This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants but is absent in humans. The inhibition of DHQD can potentially lead to the development of non-toxic antimicrobials targeting Clostridium difficile .

Preparation Methods

The synthesis of cdDHQD-IN-1 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

cdDHQD-IN-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cdDHQD-IN-1 has several scientific research applications, including:

Mechanism of Action

cdDHQD-IN-1 exerts its effects by inhibiting the enzyme dehydroquinate dehydratase. The inhibition occurs through the formation of a covalent bond with the active site of the enzyme, preventing the conversion of 3-dehydroquinate to 3-dehydroshikimate. This inhibition disrupts the shikimate pathway, leading to the depletion of essential aromatic amino acids in the target organism .

Comparison with Similar Compounds

cdDHQD-IN-1 is unique compared to other similar compounds due to its high selectivity for the Clostridium difficile DHQD enzyme. Similar compounds include:

Properties

IUPAC Name

2,5-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S2/c16-11-6-7-12(17)14(8-11)23(20,21)19-15-18-13(9-22-15)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRKSXXFCOXJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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